molecular formula C22H25NO6 B4003255 phenyl{4-[3-(1-pyrrolidinyl)propoxy]phenyl}methanone oxalate

phenyl{4-[3-(1-pyrrolidinyl)propoxy]phenyl}methanone oxalate

Cat. No.: B4003255
M. Wt: 399.4 g/mol
InChI Key: FBGFXQYTEZBWRY-UHFFFAOYSA-N
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Description

Phenyl{4-[3-(1-pyrrolidinyl)propoxy]phenyl}methanone oxalate is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.16818752 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

  • Mechanism of Action in Cancer Cells : A compound from the phenstatin family, closely related to phenyl{4-[3-(1-pyrrolidinyl)propoxy]phenyl}methanone oxalate, has demonstrated potent cytotoxicity against tumor cell lines by inhibiting tubulin polymerization, inducing G2/M cell cycle arrest, and triggering apoptosis. This effect is attributed to its binding to the colchicine site, interfering with microtubule polymerization, which indicates promising therapeutic potential against cancer (Magalhães et al., 2013).

Antimicrobial Activity

  • Synthesis and Activity Against Microbes : Synthesis of compounds bearing similarity to this compound has shown significant antimicrobial activities. These compounds, particularly those containing methoxy groups, displayed high antimicrobial activity, suggesting potential as new antimicrobial agents (Kumar et al., 2012).

Molecular Structure and Docking Studies

  • Structural and Theoretical Studies : Studies on similar compounds have involved detailed molecular structure analysis, spectroscopic, quantum chemical, and molecular docking investigations. These studies provide insights into the interaction mechanisms with biological targets and offer a foundation for designing new molecules with enhanced biological activities (Sivakumar et al., 2021).

Herbicidal Activity

  • Potential as Herbicides : Research on aryl-naphthyl methanone derivatives, which share structural motifs with this compound, has identified compounds with significant herbicidal activity. These studies highlight the potential for developing new herbicides targeting specific enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) (Fu et al., 2019).

Properties

IUPAC Name

oxalic acid;phenyl-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2.C2H2O4/c22-20(17-7-2-1-3-8-17)18-9-11-19(12-10-18)23-16-6-15-21-13-4-5-14-21;3-1(4)2(5)6/h1-3,7-12H,4-6,13-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGFXQYTEZBWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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